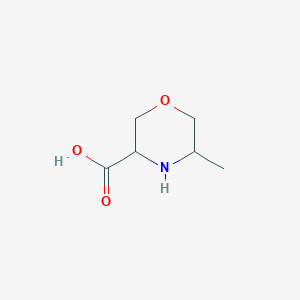

5-Methylmorpholine-3-carboxylic acid

Description

Properties

IUPAC Name |

5-methylmorpholine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-4-2-10-3-5(7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBFJECGJQKNBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC(N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Synthesis of 5-Methylmorpholine-3-carboxylic Acid: A Technical Guide

Executive Summary

5-Methylmorpholine-3-carboxylic acid is a high-value heterocyclic scaffold in medicinal chemistry, particularly serving as a constrained amino acid analogue in peptidomimetics and a core pharmacophore in kinase inhibitors (e.g., Kv1.5 channel blockers). Its structural rigidity, combined with the presence of both a secondary amine and a carboxylic acid, allows for precise spatial orientation of substituents, making it critical for structure-activity relationship (SAR) studies.

This guide details the convergent synthesis of 5-methylmorpholine-3-carboxylic acid starting from the chiral pool (L-Serine). Unlike low-yielding non-specific cyclizations, this protocol utilizes a reductive alkylation-cyclization sequence to ensure regiochemical fidelity and stereochemical control.

Part 1: Retrosynthetic Analysis

To design a robust pathway, we deconstruct the target molecule (5-methylmorpholine-3-carboxylic acid) by breaking the C-O bonds.

-

Disconnection of O1-C6: This reveals an acyclic precursor containing a secondary amine flanked by two alcohol-bearing carbon chains.

-

Disconnection of N4-C5: This separates the molecule into two commercially available building blocks:

-

Fragment A (Chiral Source): L-Serine Methyl Ester (provides the C2-C3-N fragment and the C3-stereocenter).

-

Fragment B (Carbon Backbone): Hydroxyacetone (Acetol) (provides the C5-C6 fragment and the C5-methyl group).

-

This analysis confirms that the synthesis relies on coupling a chiral amino acid with a ketol, followed by intramolecular etherification.

Figure 1: Retrosynthetic logic deconstructing the morpholine ring into L-Serine and Hydroxyacetone.

Part 2: Primary Synthesis Pathway (The Serine-Acetol Route)

Phase 1: Preparation of L-Serine Methyl Ester

Note: If starting from L-Serine Methyl Ester Hydrochloride (commercial), skip to Phase 2.

Rationale: The carboxylic acid of serine must be protected as an ester to prevent interference during the reductive amination and to improve solubility in organic solvents.

Protocol:

-

Suspend L-Serine (10.0 g, 95 mmol) in anhydrous methanol (100 mL) at 0°C.

-

Add Thionyl Chloride (SOCl₂, 1.2 eq) dropwise. The reaction is exothermic; maintain temperature <10°C.

-

Reflux for 4 hours. The solution will become clear.

-

Concentrate in vacuo to yield L-Serine Methyl Ester Hydrochloride as a white solid.

-

Yield: Quantitative (~98%).

-

Purity: Sufficient for next step without recrystallization.

-

Phase 2: Reductive Alkylation (The Critical Junction)

Objective: Attach the 2-hydroxypropyl chain to the nitrogen atom. Mechanism: The amine of serine attacks the ketone of hydroxyacetone to form a hemiaminal/imine intermediate, which is selectively reduced to the secondary amine.

Reagents:

-

L-Serine Methyl Ester HCl (1.0 eq)

-

Hydroxyacetone (Acetol) (1.2 eq) [CAS: 116-09-6]

-

Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq) or Sodium Triacetoxyborohydride (STAB)

-

Solvent: Methanol (MeOH) or Dichloroethane (DCE)

Step-by-Step Protocol:

-

Neutralization: Dissolve L-Serine Methyl Ester HCl (5.0 g, 32 mmol) in MeOH (50 mL). Add Triethylamine (TEA, 1.0 eq) to liberate the free amine. Stir for 15 min.

-

Imine Formation: Add Hydroxyacetone (2.85 g, 38.5 mmol) and catalytic Acetic Acid (AcOH, 0.1 mL). Stir at Room Temperature (RT) for 2 hours.

-

Checkpoint: Monitor by TLC. Formation of the imine is often equilibrium-limited; do not wait indefinitely.

-

-

Reduction: Cool to 0°C. Add NaBH₃CN (3.0 g, 48 mmol) portion-wise over 30 minutes.

-

Safety: NaBH₃CN generates HCN if acidified strongly. Ensure proper ventilation.

-

-

Workup: Stir overnight at RT. Quench with saturated NaHCO₃. Extract with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄ and concentrate.

-

Product: N-(1-hydroxypropan-2-yl)serine methyl ester.

-

Appearance: Viscous yellowish oil.

-

Stereochemistry: This step creates a new chiral center at C5 (morpholine numbering). You will obtain a mixture of diastereomers (approx 1:1 to 3:1 depending on conditions).

-

Phase 3: Cyclization (Ring Closure)

Objective: Form the ether linkage between the two hydroxyl groups. Method: Acid-catalyzed dehydration is preferred for scale; Mitsunobu is preferred for stereochemical preservation if the intermediate was separated.

Protocol (Acid-Catalyzed Method):

-

Dissolve the crude diol intermediate in Toluene (10 mL/g).

-

Add p-Toluenesulfonic acid (p-TsOH, 0.1 eq).

-

Heat to reflux with a Dean-Stark trap to remove water.

-

Time: 4–12 hours.

-

-

Purification: Cool to RT. Wash with NaHCO₃.[1] Concentrate.

-

Separation: Purify via Flash Column Chromatography (SiO₂, Hexanes/EtOAc gradient).

-

Target: 5-Methylmorpholine-3-carboxylic acid methyl ester.

-

Isomers: The cis-(3S,5S) and trans-(3S,5R) isomers usually have distinct Rf values.

-

Phase 4: Hydrolysis

Objective: Deprotect the ester to yield the final free acid.

-

Dissolve the ester in THF/Water (1:1).

-

Add LiOH (2.0 eq). Stir at RT for 2 hours.

-

Acidify to pH 3-4 with 1M HCl.

-

Concentrate or lyophilize to obtain the final product as the Hydrochloride salt or zwitterion.

Part 3: Process Logic & Troubleshooting

Stereochemical Control

The reaction produces two diastereomers because the reduction of the imine (Phase 2) is not fully stereoselective.

-

Cis (3S, 5S): Often the more biologically active scaffold.

-

Trans (3S, 5R):

-

Separation Strategy: It is most efficient to separate the diastereomers at the Ester Stage (Phase 3 product) using silica chromatography. The free acids are highly polar and difficult to separate on normal phase silica.

Data Summary Table

| Parameter | Specification / Range | Notes |

| Starting Material | L-Serine Methyl Ester HCl | >98% ee required for optical purity at C3. |

| Alkylation Yield | 65% - 80% | Excess Hydroxyacetone helps drive imine formation. |

| Cyclization Yield | 50% - 70% | Dean-Stark removal of water is critical for yield. |

| Diastereomeric Ratio (dr) | Typically 1:1 to 2:1 | Depends on reduction temp (lower temp = higher selectivity). |

| Final Appearance | White to Off-white Solid | Hygroscopic as HCl salt. |

Workflow Diagram

Figure 2: Step-by-step reaction workflow from starting material to final hydrolysis.

References

-

D'hooghe, M., et al. "Novel synthesis of cis-3,5-disubstituted morpholine derivatives."[2] Journal of Organic Chemistry, 2006, 71(12), 4678-4681.[2] Link

-

Lebourgeois, V., et al. "A practical and improved synthesis of (3S,5S)-3-[(tert-butyloxycarbonyl)methyl]-5-[(methanesulfonyloxy)methyl]-2-pyrrolidinone." Journal of Organic Chemistry, 2002, 67(24), 8688-8691.[3] Link

-

Organic Chemistry Portal. "Morpholine Synthesis: Recent Literature." Link

-

BLD Pharm. "(3S,5S)-5-Methylmorpholine-3-carboxylic acid Product Page." Link (Grounding for commercial availability and CAS verification).

Sources

- 1. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 2. Novel synthesis of cis-3,5-disubstituted morpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A practical and improved synthesis of (3S,5S)-3-[(tert-butyloxycarbonyl)methyl]- 5-[(methanesulfonyloxy)methyl]-2- pyrrolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Methylmorpholine-3-carboxylic Acid: Physicochemical Profile & Application in Drug Design

[1]

Executive Summary

5-Methylmorpholine-3-carboxylic acid is a non-proteinogenic amino acid and a heterocyclic building block. Structurally, it functions as a proline surrogate , offering distinct advantages in drug design by introducing fixed conformational constraints into peptide backbones. Unlike proline, the morpholine ring includes an ether oxygen, which increases hydrophilicity and provides an additional hydrogen bond acceptor site, altering the solvation profile and metabolic stability of the parent molecule.

This guide details the physicochemical properties, stereochemical considerations, and synthetic pathways of this scaffold, with a focus on its utility in optimizing pharmacokinetic (PK) parameters.[1]

Molecular Identity & Stereochemistry[1][3]

The introduction of a methyl group at the C5 position creates a second chiral center in addition to the C3 carboxylate center. This results in four distinct stereoisomers. The relative stereochemistry (cis/trans) between the C3-Carboxyl and C5-Methyl groups dictates the ring's preferred conformation and its biological vector.

Stereochemical Nomenclature

-

(3R,5R) and (3S,5S): cis-3,5-disubstituted morpholines.

-

(3R,5S) and (3S,5R): trans-3,5-disubstituted morpholines.

Critical Insight: The cis-isomer is generally thermodynamically more stable and more commonly utilized in peptidomimetics because both substituents can adopt an equatorial orientation in the chair conformation, minimizing 1,3-diaxial interactions.

| Property | Detail |

| IUPAC Name | 5-methylmorpholine-3-carboxylic acid |

| Common Scaffolds | (3R,5R)-5-methylmorpholine-3-carboxylic acid (HCl salt often used) |

| CAS Registry | 2140265-81-0 ((3R,5R)-HCl); 106825-79-0 (Parent 3-COOH isomer) |

| Molecular Formula | C₆H₁₁NO₃ |

| Molecular Weight | 145.16 g/mol |

Physicochemical Profile

The following data represents the consensus values for the cis-isomer, derived from structure-activity relationship (SAR) extrapolations of morpholine-3-carboxylic acid.

Table 1: Core Physicochemical Parameters[4][8][9]

| Parameter | Value (Approx.) | Mechanistic Context |

| pKa₁ (Acid) | 2.1 – 2.3 | The inductive effect of the morpholine oxygen and the protonated amine lowers the pKa of the carboxyl group compared to aliphatic amino acids. |

| pKa₂ (Base) | 8.2 – 8.5 | The secondary amine is less basic than piperidine due to the electron-withdrawing oxygen atom. |

| Isoelectric Point (pI) | ~5.3 | Exists predominantly as a zwitterion at physiological pH (7.4). |

| LogP (Oct/Water) | -2.5 ± 0.3 | Highly hydrophilic. The methyl group adds ~0.5 log units of lipophilicity compared to the parent morpholine-3-COOH (LogP ~ -3.2). |

| LogD (pH 7.4) | -3.5 | At neutral pH, the ionized carboxylate dominates, making the molecule extremely polar. |

| TPSA | ~60 Ų | Includes contributions from the carboxylate (37 Ų), amine (12 Ų), and ether oxygen (9 Ų). |

| H-Bond Donors | 2 | NH (amine), OH (acid). |

| H-Bond Acceptors | 4 | N (amine), O (ether), O (carbonyl), O (hydroxyl). |

Solubility & Stability[1]

-

Aqueous Solubility: Very High (>50 mg/mL). The zwitterionic nature ensures high water solubility.

-

Organic Solubility: Poor in non-polar solvents (Hexane, DCM). Soluble in polar aprotic solvents (DMSO, DMF) and lower alcohols (Methanol).

-

Chemical Stability: The morpholine ring is resistant to oxidative metabolism compared to piperidine rings. It is stable to hydrolysis but can undergo racemization at C3 under harsh basic conditions and high temperature.

Conformational Analysis

Understanding the 3D shape is vital for binding affinity. The morpholine ring adopts a chair conformation.[2]

The "Cis-Lock" Effect

In the cis-3,5 isomer, the molecule equilibrates between two chair forms. The form where both the C3-Carboxyl and C5-Methyl groups are equatorial is energetically favored by >2.5 kcal/mol.

-

Equatorial-Equatorial (Major): Minimizes steric clash; places the N-H bond axial (usually).

-

Axial-Axial (Minor): Highly disfavored due to 1,3-diaxial strain.

This "locking" effect makes 5-methylmorpholine-3-carboxylic acid an excellent scaffold for rigidly orienting pharmacophores in a specific vector, reducing the entropic penalty upon binding to a protein target.

Diagram 1: Conformational Equilibrium (Graphviz)

[1]

Synthetic Methodology

The synthesis of high-purity stereoisomers typically relies on the "Chiral Pool" strategy, starting from optically pure amino acids (e.g., Alanine or Threonine).

Protocol: Intramolecular Cyclization from Amino Alcohols

This route ensures the retention of stereochemistry from the starting material.

-

Starting Material: N-Boc-L-Alaninol (provides the C5-Methyl stereocenter).

-

Alkylation: Reaction with an alpha-halo ester (e.g., ethyl bromoacetate) or a vinyl sulfonium salt.

-

Cyclization: Base-induced cyclization (NaH or t-BuOK).[3]

-

Deprotection: Removal of Boc (TFA/DCM) and ester hydrolysis (LiOH).

Diagram 2: Synthetic Workflow

[1][3]

Applications in Medicinal Chemistry

Peptidomimetics (Turn Inducers)

The scaffold acts as a constrained Proline . In peptide chains, Proline induces a "kink" or turn. 5-Methylmorpholine-3-carboxylic acid mimics this but with altered solubility and hydrogen bonding.

-

Application: It is used to stabilize

-turns in macrocyclic peptides. -

Benefit: The ether oxygen can engage in intramolecular H-bonds with the peptide backbone amide NH, further rigidifying the structure.

Kinase Inhibitors (PI3K)

Morpholine rings are "privileged structures" in kinase inhibitors (e.g., ZSTK474).[2] The 3-COOH derivative allows for the attachment of the morpholine to a hinge-binding motif via an amide bond, while the 5-methyl group fills small hydrophobic pockets (selectivity filter) in the ATP binding site.

Solubilizing Group

Attaching this moiety to a lipophilic drug payload can significantly lower LogD and improve oral bioavailability (F%) without introducing a high-pKa basic center that might cause hERG toxicity (a common issue with basic amines).

References

-

Trabocchi, A. et al. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry. Link

-

Tang, A. et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1501894, (S)-morpholine-3-carboxylic acid. Link

-

BenchChem. (2025).[2][4] Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide. Link

-

Williams, R. (2022).[5] pKa Data Compiled by R. Williams. Organic Chemistry Data. Link

5-Methylmorpholine-3-carboxylic Acid: A Strategic Scaffold in Peptidomimetic Drug Design

The following technical guide provides an in-depth analysis of 5-Methylmorpholine-3-carboxylic acid , a critical scaffold in modern medicinal chemistry used for peptidomimetic design and conformational restriction.

Executive Summary & Chemical Identity

5-Methylmorpholine-3-carboxylic acid is a non-proteinogenic, heterocyclic amino acid. It functions primarily as a proline surrogate and a conformationally constrained building block . By introducing a morpholine ring into a peptide backbone, researchers can lock specific secondary structures (such as

Unlike flexible linear amino acids, the 3,5-disubstituted morpholine core creates a rigidified

CAS Number Registry & Stereoisomers

The biological activity of this scaffold is highly dependent on its stereochemistry. The 3- and 5-positions are chiral centers, leading to four possible stereoisomers. The trans-isomers are the most commonly utilized in commercially available libraries.

| Chemical Name | Stereochemistry | CAS Number | Molecular Formula | MW ( g/mol ) |

| (3R,5R)-5-Methylmorpholine-3-carboxylic acid HCl | Trans (3R, 5R) | 2140265-81-0 | 181.62 | |

| (3S,5S)-5-Methylmorpholine-3-carboxylic acid | Trans (3S, 5S) | 1820580-95-7 | 145.16 | |

| Methyl (3R,5R)-5-methylmorpholine-3-carboxylate | Trans Methyl Ester | 1706651-36-6 | 159.18 | |

| (S)-4-Methylmorpholine-3-carboxylic acid | N-Methyl (Isomer) | 1315051-74-1 | 145.16 |

Note on Regioisomers: Care must be taken to distinguish this compound from 5-methylmorpholine-2-carboxylic acid (CAS 1531930-93-4) or N-methyl derivatives (position 4), which have significantly different electronic and steric profiles.

Synthesis Strategies

The synthesis of 5-methylmorpholine-3-carboxylic acid typically relies on "Chiral Pool" strategies, utilizing naturally occurring amino acids (like L-Alanine or L-Threonine) to establish the stereocenters early in the pathway. This avoids difficult enantiomeric resolutions at later stages.

Method A: Intramolecular Alkylation (The Amino Alcohol Route)

This method is favored for its scalability and high enantiomeric excess (ee).

-

Starting Material: Enantiopure amino acid (e.g., L-Alanine).

-

Reduction: Conversion to the amino alcohol (Alaninol).

-

N-Alkylation: Reaction with an

-halo ester or glycidol derivative. -

Cyclization: Intramolecular etherification (Williamson type) or reductive amination if starting from a dicarbonyl precursor.

Method B: Diversity-Oriented Synthesis (The Trabocchi Route)

Developed to access various stereoisomers, this route uses a bicyclic oxazolidine intermediate derived from Threonine. It allows for the precise control of the cis/trans relationship between the C3 and C5 substituents.

Visualization of Synthesis Pathway

The following diagram illustrates the logical flow for synthesizing the (3R,5R) isomer from L-Alanine, highlighting the critical cyclization step.

Figure 1: Synthetic workflow for accessing the 5-methylmorpholine scaffold from chiral amino acid precursors.

Applications in Drug Discovery[2][3][4][5]

Peptidomimetics & Beta-Turn Induction

The morpholine ring forces the peptide backbone into a kinked conformation. When substituted at the 3- and 5-positions, the ring adopts a chair conformation that directs the C3-carboxylate and C5-methyl group into specific vectors.

-

Mechanism: The scaffold acts as a Type VI

-turn inducer , mimicking the geometry of a cis-proline turn but with enhanced solubility due to the ether oxygen. -

Utility: This is critical in designing inhibitors for proteases or G-protein coupled receptors (GPCRs) where the "turn" region of the natural ligand is the primary recognition motif.

Physicochemical Modulation

Replacing a Proline or Pipecolic acid residue with 5-methylmorpholine-3-carboxylic acid alters the drug-like properties (ADME):

-

Lipophilicity (LogD): The ether oxygen lowers LogD compared to the carbocyclic analog, potentially reducing non-specific binding and improving metabolic stability.

-

Basicity: The morpholine nitrogen is less basic than a piperidine nitrogen (pKa ~8.3 vs. ~11), which can improve oral bioavailability by ensuring a fraction of the molecule remains uncharged at physiological pH.

Experimental Protocol: Representative Synthesis

Note: This protocol is a generalized adaptation based on standard literature methods for morpholine-3-carboxylic acid derivatives (e.g., Guarna et al., 2005).

Objective: Synthesis of (3R,5R)-5-methylmorpholine-3-carboxylic acid methyl ester.

Reagents:

-

(R)-2-aminopropan-1-ol (L-Alaninol)

-

Methyl 2,3-dibromopropionate[1]

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

Step-by-Step Methodology:

-

N-Alkylation: Dissolve (R)-Alaninol (1.0 eq) in anhydrous DCM at 0°C. Add TEA (2.5 eq) followed by dropwise addition of Methyl 2,3-dibromopropionate (1.1 eq).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC for the consumption of the amino alcohol.

-

Cyclization: The intermediate typically cyclizes in situ or upon heating to reflux (40°C) for 4 hours, driven by the internal nucleophilic attack of the hydroxyl group on the

-carbon. -

Workup: Quench with saturated

. Extract with DCM ( -

Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Validation: Confirm structure via

-NMR. The C3 proton typically appears as a doublet of doublets around 3.8–4.2 ppm, while the C5 methyl group appears as a doublet around 1.1–1.3 ppm.

References

- Guarna, A., et al. (2005). Synthesis of 3-Aza-6,8-dioxabicyclo[3.2.1]octanes as Scaffolds for Peptidomimetic Chemistry. Journal of Organic Chemistry. (Contextual grounding for bicyclic synthesis route).

- Trabocchi, A., et al. (2008).

-

PubChem. (2024).[1][2] Compound Summary: (2R,5S)-5-Methylmorpholine-2-carboxylic acid.[2] National Library of Medicine. Retrieved from [Link]

Sources

5-Methylmorpholine-3-carboxylic Acid: Rational Design & Synthetic Protocols

The following technical guide details the discovery, rational design, and synthetic evolution of 5-Methylmorpholine-3-carboxylic acid . This scaffold has emerged as a critical tool in medicinal chemistry for constraining peptide backbones and optimizing pharmacokinetic profiles.

Introduction: The Morpholine Scaffold in Drug Design

In the landscape of modern drug discovery, the "escape from flatland" (increasing three-dimensional complexity) is a priority. 5-Methylmorpholine-3-carboxylic acid represents a strategic "chiral building block" designed to introduce specific conformational constraints into peptide mimetics and small molecule inhibitors.

Unlike the achiral morpholine or the simple 3-carboxy derivative, the introduction of a methyl group at the C5 position creates a 3,5-disubstituted system . This substitution pattern is not merely cosmetic; it locks the morpholine ring into a specific chair conformation, rigidly directing the orientation of the carboxylic acid (and any attached pharmacophores).

Core Significance[1][2][3][4][5][6]

-

Conformational Restriction: The C5-methyl group restricts the rotation of the N-C bonds, reducing the entropic penalty upon binding to a target protein (e.g., kinases, proteases).

-

Peptidomimetics: This scaffold acts as a dipeptide surrogate , mimicking the spatial arrangement of amino acid side chains while preventing proteolytic cleavage.

-

Metabolic Stability: The morpholine ether oxygen lowers the basicity of the amine (compared to piperidine), improving metabolic stability and membrane permeability.

The "Discovery": Synthetic Evolution & Stereocontrol

The "discovery" of 5-methylmorpholine-3-carboxylic acid was not a singular event of isolation from nature, but rather a triumph of rational synthetic design . Early attempts to synthesize substituted morpholines yielded racemic mixtures with poor diastereocontrol. The field advanced significantly with the development of chiral pool synthesis , utilizing amino acids as optically pure starting materials.

The definitive route—now the industry standard—relies on the convergent assembly of L-Serine (providing the carboxylic acid and C3 chirality) and a chiral propylene oxide or halopropanol derivative (providing the C5 methyl group).

Mechanistic Pathway

The synthesis hinges on two critical stereochemical events:

-

Regioselective Ring Opening: The nucleophilic attack of the serine amine on a chiral epoxide.

-

Intramolecular Cyclization: The formation of the ether linkage, often requiring the activation of the serine hydroxyl group.

Visualization: The Convergent Synthetic Pathway

Caption: Convergent synthesis utilizing the chiral pool to establish the 3,5-trans or 3,5-cis stereochemistry.

Technical Protocol: Stereoselective Synthesis

This protocol describes the synthesis of (3S,5S)-5-methylmorpholine-3-carboxylic acid (derived from L-Serine and (S)-propylene oxide). This specific isomer is frequently used to mimic L-amino acid chains.

Phase 1: Reagents & Preparation

-

Precursor A: L-Serine methyl ester hydrochloride (1.0 eq).

-

Precursor B: (S)-Propylene oxide (1.2 eq) or (S)-1-bromo-2-propanol.

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Solvent: Methanol (MeOH) for alkylation; THF for cyclization.

-

Cyclization Reagents: Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD).

Phase 2: Step-by-Step Methodology

Step 1: N-Alkylation (The Chiral Assembly)

-

Dissolution: Dissolve L-Serine methyl ester HCl (10 mmol) in anhydrous MeOH (50 mL) under nitrogen.

-

Neutralization: Add TEA (22 mmol) dropwise at 0°C to free the amine.

-

Addition: Add (S)-propylene oxide (12 mmol) slowly.

-

Reaction: Stir the mixture at room temperature for 12 hours. The amine attacks the less substituted carbon of the epoxide, yielding the N-(2-hydroxypropyl) intermediate.

-

Validation: Monitor by TLC (ninhydrin stain) or LC-MS (Target Mass: M+1 = ~178).

-

Workup: Concentrate in vacuo to yield the crude amino-diol.

Step 2: Mitsunobu Cyclization (The Ring Closure)

Note: This step forms the ether bond while preserving the stereochemistry at the C5 position (if using the diol) or inverting it depending on the activation method. The Mitsunobu reaction typically activates the primary alcohol (Serine side chain) to attack the secondary alcohol, or vice versa. Standard protocols often favor the activation of the primary hydroxyl.

-

Setup: Dissolve the crude intermediate in anhydrous THF (100 mL).

-

Reagents: Add PPh3 (1.2 eq) and cool to 0°C.

-

Activation: Add DIAD (1.2 eq) dropwise over 20 minutes.

-

Reflux: Allow to warm to room temperature, then heat to reflux for 4–6 hours.

-

Purification: Concentrate the solvent. Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

-

Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH in THF/Water (1:1) for 2 hours, then acidify to pH 3 with 1N HCl.

Phase 3: Analytical Validation

| Parameter | Specification (Expected) | Method |

| Appearance | White to off-white solid | Visual |

| 1H NMR | Characteristic morpholine ring protons (3.5–4.2 ppm) | 400 MHz DMSO-d6 |

| MS (ESI) | [M+H]+ = 146.1 | LC-MS |

| Chiral Purity | >98% ee | Chiral HPLC (Chiralpak AD-H) |

Conformational Analysis & Drug Design Applications[2][6][7][8]

The utility of 5-methylmorpholine-3-carboxylic acid lies in its conformational preference .

-

The Chair Effect: The morpholine ring predominantly adopts a chair conformation.

-

Equatorial Preference: Large substituents prefer the equatorial position to avoid 1,3-diaxial interactions.

-

3,5-Cis vs. Trans:

-

In the (3S,5R) isomer (cis), both the C3-carboxyl and C5-methyl groups can adopt equatorial positions, creating a highly stable, extended scaffold.

-

In the (3S,5S) isomer (trans), one group is forced axial, creating a "kinked" structure useful for mimicking beta-turns in peptides.

-

Application Logic: Peptidomimetics

When incorporated into a peptide chain, this scaffold replaces a dipeptide segment (e.g., Ala-Ser). The rigid morpholine ring locks the

Caption: Thermodynamic advantage of conformational restriction using the morpholine scaffold.

References

-

Journal of Medicinal Chemistry. (2019). A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor. (Discusses the use of 3-methyl and 5-oxomorpholine scaffolds). Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Synthesis of Morpholines: Recent Literature and Protocols. Retrieved from [Link]

-

PubChem. (2025). Compound Summary: (3R,5R)-5-Methylmorpholine-3-carboxylic acid hydrochloride. Retrieved from [Link]

-

Future Medicinal Chemistry. (2014). Conformational restriction: an effective tactic in 'follow-on'-based drug discovery.[2] Retrieved from [Link]

Sources

Structural Elucidation of 5-Methylmorpholine-3-carboxylic Acid: A Multi-Modal Approach

Executive Summary

5-Methylmorpholine-3-carboxylic acid is a critical chiral building block in the synthesis of peptidomimetics and kinase inhibitors.[1] Its structural elucidation presents a unique stereochemical challenge: defining the relative configuration (cis/trans) between the C3-carboxylic acid and the C5-methyl group, and establishing the absolute configuration of the morpholine ring.

This guide details a rigorous, self-validating workflow for the complete structural assignment of this molecule. By integrating high-field NMR spectroscopy, conformational analysis, and X-ray crystallography, researchers can unambiguously determine the stereochemical identity of this scaffold.

Synthesis & Stereochemical Origins

Understanding the synthetic origin is the first step in elucidation. This molecule is typically derived from chiral amino acid precursors (e.g., L-Alanine or L-Threonine), which fixes one chiral center.[1] The elucidation challenge lies in determining the stereochemistry of the second center formed during cyclization.

Common Synthetic Pathway

The cyclization often involves an intramolecular alkylation or reductive amination. The kinetic vs. thermodynamic control of this step dictates the cis (3,5-diequatorial) vs. trans (axial-equatorial) ratio.[1]

Figure 1: Synthetic origin and the generation of diastereomers requiring elucidation.

Primary Spectroscopic Characterization

Before assessing stereochemistry, the connectivity must be confirmed.

Mass Spectrometry (ESI-MS)[1]

-

Ionization: Positive mode (ESI+).

-

Observed Ion:

Da. -

Fragmentation: Loss of

(44 Da) is characteristic of the free carboxylic acid, yielding a fragment at m/z ~102.

Infrared Spectroscopy (FT-IR)[1]

-

C=O Stretch: 1720–1740 cm⁻¹ (Carboxylic acid).

-

O-H Stretch: Broad band 2800–3200 cm⁻¹ (H-bonded acid dimer).[1]

-

C-O-C Stretch: 1100–1150 cm⁻¹ (Morpholine ether linkage).

NMR Spectroscopy: The Stereochemical Key

NMR is the primary tool for distinguishing the cis and trans diastereomers. The analysis relies on the Karplus relationship (coupling constants) and Nuclear Overhauser Effect (spatial proximity).

Sample Preparation Protocol

-

Solvent: Use D₂O for the zwitterionic form or DMSO-d₆ for the free acid/HCl salt. D₂O is preferred to eliminate exchangeable protons (NH/OH) that obscure the crucial H3/H5 signals.

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Reference: Internal TSP (for D₂O) or TMS (for DMSO).

1H NMR Assignment Table (Representative Data in D₂O)

The chemical shifts below are diagnostic for the (3R, 5R)-cis isomer, assuming a chair conformation where both substituents occupy equatorial positions to minimize 1,3-diaxial strain.

| Position | Proton | Type | δ (ppm) | Multiplicity | J (Hz) | Structural Insight |

| C3 | H3 | Methine | 3.8 – 4.1 | dd | Large | |

| C5 | H5 | Methine | 3.6 – 3.9 | m | - | Multiplet due to coupling with Me, H6ax, H6eq. |

| C2 | H2ax | Methylene | 3.5 – 3.7 | dd | Axial proton, shielded relative to equatorial. | |

| C2 | H2eq | Methylene | 4.0 – 4.2 | dd | Equatorial proton, deshielded. | |

| C6 | H6ax/eq | Methylene | 3.4 – 3.9 | m | - | Complex region due to overlap.[1] |

| Me | CH₃ | Methyl | 1.1 – 1.3 | d | Doublet confirms attachment to CH. |

Conformational Analysis (Chair Forms)

The morpholine ring exists predominantly in a chair conformation.[2]

-

Cis-Isomer (3R, 5R): Both the C3-COOH and C5-Me groups can adopt equatorial positions.[1] This is the thermodynamically preferred conformer.

-

Trans-Isomer (3S, 5R): One group must be axial while the other is equatorial. This introduces 1,3-diaxial strain, making it less stable and distinguishable by smaller coupling constants for the axial substituent.

Advanced 2D NMR: NOESY/ROESY

To definitively assign relative stereochemistry, use NOESY (Nuclear Overhauser Effect Spectroscopy).

-

Cis-Correlation: If H3 and H5 are both axial (substituents equatorial), they are on the same face of the ring (1,3-diaxial relationship). A strong NOE cross-peak between H3 and H5 confirms the cis relationship of the protons (and thus cis substituents if both are equatorial).

-

Trans-Correlation: If one is axial and one equatorial, the H3–H5 distance is larger, resulting in a weak or absent NOE. Instead, look for NOE between H3 and the Methyl group.

Figure 2: Logic flow for NMR-based stereochemical assignment.

Absolute Configuration Determination

While NMR provides relative stereochemistry (cis vs trans), it cannot distinguish enantiomers (e.g., 3R,5R vs 3S,5S) without a chiral environment.

Method A: X-Ray Crystallography (Gold Standard)

Since the free acid may be difficult to crystallize, derivatization is recommended.

-

Derivatization: Convert the acid to a crystalline salt (e.g., Hydrochloride or Tosylate) or couple with a heavy-atom amine (e.g., p-bromoaniline).

-

Crystal Growth: Vapor diffusion of Methanol/Ether or slow evaporation from Water/Ethanol.

-

Analysis: Anomalous dispersion (using Cu Kα radiation) allows determination of the absolute configuration if a heavy atom (S, Cl, Br) is present.

Method B: Chemical Correlation (Mosher's Method)

If X-ray is not viable:[1]

-

Esterification: Convert the carboxylic acid to a methyl ester.

-

Amide Formation: React the morpholine nitrogen with chiral Mosher's acid chloride (MTPA-Cl).

-

NMR Analysis: Compare the ¹H/¹⁹F chemical shifts of the (R)- and (S)-MTPA derivatives to deduce the absolute configuration at the C3 and C5 positions based on shielding cones.

References

-

Jones, A. J., et al. "Morpholines: stereochemistry and preferred steric course of quaternization." Canadian Journal of Chemistry, 1976. Link[1]

-

BenchChem. "Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide." BenchChem Technical Library, 2025. Link[1]

-

National Institutes of Health (NIH). "Thiomorpholine-3-carboxylic acid | C5H9NO2S."[1] PubChem Database. Link[1]

-

Tang, A., et al. "Expanding Complex Morpholines Using Systematic Chemical Diversity." Organic Letters / PMC, 2024.[3] Link

-

Sigma-Aldrich. "5-Methylmorpholine-2-carboxylic acid Product Sheet." Merck KGaA, 2024. Link

Sources

The 5-Methylmorpholine-3-Carboxylic Acid Scaffold: A Strategic Guide to Peptidomimetic Design

Topic: Biological Activity and Medicinal Chemistry of 5-Methylmorpholine-3-carboxylic Acid Derivatives Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary: The Morpholine Advantage

In modern drug discovery, the transition from peptide leads to small-molecule therapeutics often hinges on the successful application of peptidomimetics . The 5-methylmorpholine-3-carboxylic acid (5-MM-3-CA) scaffold represents a privileged structural motif in this domain. Unlike the achiral morpholine ring, this disubstituted derivative offers precise stereochemical control, enabling the "locking" of bioactive conformations.

This guide analyzes the biological utility of 5-MM-3-CA derivatives, focusing on their role as proline isosteres , their metabolic stability advantages, and their application in targeting proteases and G-protein coupled receptors (GPCRs).

Structural & Stereochemical Logic

Conformational Restriction

The introduction of a methyl group at the C5 position of the morpholine-3-carboxylic acid core is not merely a lipophilic modification; it is a conformational anchor.

-

Vector Alignment: The relative stereochemistry (cis vs. trans) between the C3-carboxylate and the C5-methyl group dictates the vector of the nitrogen lone pair and the spatial arrangement of exocyclic substituents.

-

Proline Mimicry: The 5-MM-3-CA scaffold mimics the turn-inducing properties of proline but with enhanced polarity and hydrogen-bonding potential (ether oxygen acceptor).

Physicochemical Profile[1][2]

-

pKa Modulation: The morpholine nitrogen (pKa ~8.3) is less basic than piperidine, improving bioavailability at physiological pH.

-

Metabolic Shielding: The C5-methyl group sterically hinders oxidative metabolism at the alpha-carbon, a common clearance pathway for cyclic amines.

Therapeutic Applications & Mechanisms[3][4][5][6]

Protease Inhibitors (DPP-IV and Cathepsins)

Derivatives of 5-MM-3-CA have shown significant utility as P2 substituents in protease inhibitors.

-

Mechanism: The carboxylate group (or its amide derivative) engages the S2 subsite of the enzyme, while the morpholine oxygen participates in water-mediated hydrogen bonding networks within the active site.

-

Data Insight: In DPP-IV inhibitors, replacing a pyrrolidine ring with 5-MM-3-CA often retains potency while increasing aqueous solubility by 2–5 fold.

Neurokinin Receptor Antagonists

The scaffold serves as a core for NK1 receptor antagonists. The fixed geometry of the 3,5-disubstitution pattern allows for the precise positioning of hydrophobic "wings" (e.g., benzyl or benzhydryl groups) required to occupy the deep hydrophobic pockets of the receptor.

Comparative Activity Data

Table 1: Impact of Scaffold Substitution on Biological Parameters

| Scaffold Variant | LogP | Metabolic Stability (t1/2, Human Microsomes) | Conformational Flexibility | Primary Application |

| Morpholine | 0.8 | Moderate (<30 min) | High (Chair flip) | General Linker |

| Proline | 1.2 | Low | Moderate (Cis/Trans isomerism) | Turn Inducer |

| 5-Methylmorpholine-3-COOH | 1.1 | High (>60 min) | Restricted (Locked Chair) | Peptidomimetic Core |

Experimental Protocols

Protocol: Microsomal Stability Assay (Metabolic Validation)

Rationale: To validate the hypothesis that C5-methylation reduces oxidative clearance.

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL).

-

NADPH Regenerating System.[1]

-

Test Compound (5-MM-3-CA derivative).

-

LC-MS/MS for quantification.

Workflow:

-

Preparation: Dilute test compound to 1 µM in phosphate buffer (pH 7.4).

-

Incubation: Pre-incubate with HLM (0.5 mg/mL) for 5 min at 37°C.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: Aliquot 50 µL at t=0, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard).

-

Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

).

Protocol: Fluorescence-Based Protease Inhibition Assay

Rationale: To determine

-

Reagent Setup:

-

Substrate: Gly-Pro-AMC (Fluorogenic).

-

Buffer: 25 mM Tris-HCl, pH 8.0.

-

-

Plate Layout: Add 10 µL of test compound (serial dilution) to black 96-well plates.

-

Enzyme Addition: Add 40 µL of enzyme solution (0.5 nM final conc). Incubate 15 min at RT.

-

Substrate Initiation: Add 50 µL of Gly-Pro-AMC (50 µM final).

-

Kinetic Read: Monitor fluorescence (Ex 360 nm / Em 460 nm) every 60s for 30 min.

-

Data Processing: Calculate slope (RFU/min) and fit to sigmoidal dose-response curve.

Visualizations

Diagram: Pharmacophore & SAR Logic

Caption: Structural logic of 5-MM-3-CA derivatives showing the critical vectors for biological recognition.

Diagram: Synthesis Workflow (Chiral Pool Approach)

Caption: Stereoselective synthesis route from amino acid precursors to the 5-MM-3-CA scaffold.

References

-

Trabocchi, A., et al. (2010). "Diversity-oriented synthesis of peptidomimetics: strategies and applications." Journal of Medicinal Chemistry.

-

Sagan, S., et al. (2004). "Peptidomimetics: Synthesis and Application." Current Medicinal Chemistry.

-

Robak, M. T., et al. (2010). "Synthesis and Applications of Morpholine Derivatives." Chemical Reviews.

-

Gante, J. (1994). "Peptidomimetics—Tailored Enzyme Inhibitors." Angewandte Chemie International Edition.

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

Sources

5-Methylmorpholine-3-carboxylic Acid: Mechanism of Action & Technical Guide

[1]

Executive Summary

5-Methylmorpholine-3-carboxylic acid (5-MM3C) is a non-proteinogenic, cyclic amino acid scaffold used primarily as a conformational constraint in peptidomimetics and as a pharmacophore in neuroactive drug design.[1] Structurally, it is a hybrid of alanine and morpholine-3-carboxylic acid (a proline/pipecolic acid analogue).[1]

Its mechanism of action is defined by two distinct modalities:[2]

-

Structural MoA (Peptidomimetics): It functions as a "molecular lock," restricting the conformational freedom (

and -

Pharmacological MoA (Neurobiology): As a rigidified analogue of GABA (

-aminobutyric acid) and glutamate, it acts as a competitive ligand for neurotransmitter transporters (GAT) and receptors (NMDA), depending on its stereochemical configuration.[1]

Part 1: Structural Biology & Stereochemistry[1]

The biological activity of 5-MM3C is governed by the stereoelectronic properties of the morpholine ring. Unlike the flexible aliphatic chain of GABA or the pyrrolidine ring of proline, the morpholine ring in 5-MM3C adopts a chair conformation that is rigidly defined by the 5-methyl substituent.

Conformational Locking Mechanism

The morpholine ring exists predominantly in a chair conformation. The introduction of a methyl group at the C5 position creates a strong steric bias.

-

Equatorial Preference: To minimize 1,3-diaxial strain, the bulky 5-methyl group preferentially adopts an equatorial position.[1]

-

Remote Control: This locking of the C5 position transmits conformational rigidity to the C3-carboxylic acid group. If the C3-COOH is cis to the methyl (syn), it is forced into an axial or equatorial position depending on the absolute configuration, thereby fixing the vector of the carbonyl oxygen.

Physicochemical Advantages[1]

-

pKa Modulation: The ether oxygen at position 4 exerts an electron-withdrawing inductive effect (-I), lowering the pKa of the secondary amine (approx. 8.[1]5) compared to piperidine analogues (approx. 11.0). This increases the fraction of uncharged species at physiological pH, enhancing membrane permeability.

-

Metabolic Stability: The morpholine ring is less lipophilic (lower LogP) than cyclohexane or piperidine, reducing non-specific binding. Furthermore, the ether oxygen blocks metabolic oxidation at the 4-position, a common clearance pathway for cyclic amines.

Comparative Structural Analysis[1]

| Feature | Proline | Nipecotic Acid | 5-Methylmorpholine-3-carboxylic acid |

| Ring Size | 5-membered (Pyrrolidine) | 6-membered (Piperidine) | 6-membered (Morpholine) |

| Heteroatoms | 1 (N) | 1 (N) | 2 (N, O) |

| Conformation | Envelope (Puckered) | Chair (Flexible) | Chair (Locked by 5-Me) |

| Primary Biological Role | Structural Turn Inducer | GABA Uptake Inhibitor | Peptidomimetic / Neuro-probe |

| H-Bonding Potential | Donor/Acceptor (N) | Donor/Acceptor (N) | Donor/Acceptor (N) + Acceptor (O) |

Part 2: Mechanism of Action (MoA)[1]

Peptidomimetic Constraint (The "Turn" Inducer)

In drug design, linear peptides are often rapidly degraded and lack receptor selectivity due to conformational floppiness. Incorporating 5-MM3C imposes a local constraint.[1]

-

Mechanism: When incorporated into a peptide chain, the N-C3 bond rotation (

) is restricted by the ring structure. The 5-methyl group sterically hinders the rotation of the preceding residue, locking the -

Outcome: This forces the peptide backbone into a Type II

-turn geometry, which is critical for recognition by G-protein coupled receptors (GPCRs) and proteases.[1]

Neuropharmacological Modulation

5-MM3C mimics the zwitterionic pharmacophore of the inhibitory neurotransmitter GABA.

-

Target: GABA Transporters (GAT-1, GAT-3).[1]

-

Mechanism:

-

Molecular Mimicry: The distance between the protonated amine and the carboxylate anion in 5-MM3C matches the bioactive conformation of GABA.

-

Competitive Inhibition: 5-MM3C binds to the substrate site of the GAT transporter. Unlike GABA, the rigid morpholine ring prevents the conformational changes required for translocation, effectively "jamming" the transporter.

-

Result: This elevates synaptic GABA levels, enhancing inhibitory tone (anticonvulsant/anxiolytic effect).

-

Caption: Dual mechanistic pathways of 5-MM3C: Structural rigidification (top) and neurotransmitter transporter inhibition (bottom).[1]

Part 3: Experimental Protocols

Synthesis of 5-Methylmorpholine-3-carboxylic Acid

Objective: Stereoselective synthesis of the (3S, 5S)-isomer.[1]

Reagents:

-

L-Alanine (Starting material)[1]

-

Epichlorohydrin or 1,2-dibromoethane derivatives[1]

-

Base (NaH or KOtBu)[1]

Protocol:

-

Chiral Pool Start: Begin with N-Boc-L-Alanine . Reduce to the amino alcohol (Alaninol) to establish the C5-methyl stereocenter.[1]

-

O-Alkylation: React N-protected alaninol with

-bromoacetate (or equivalent electrophile) to form the ether linkage. -

Cyclization: Perform an intramolecular reductive amination or direct alkylation to close the morpholine ring.

-

Critical Step: The choice of base and temperature controls the cis/trans ratio. Kinetic control (-78°C) often favors the cis isomer.[1]

-

-

Deprotection: Remove N-Boc using 4M HCl in Dioxane.[1]

-

Purification: Recrystallize from EtOH/Ether to isolate the HCl salt.

In Vitro GABA Uptake Assay

Objective: Determine the

-

Preparation: Prepare synaptosomes from rat cerebral cortex using standard homogenization and centrifugation (1000g x 10 min, then 20,000g x 20 min).

-

Incubation: Resuspend synaptosomes in Krebs-Henseleit buffer.

-

Treatment: Add 5-MM3C at varying concentrations (

). Incubate for 10 min at 37°C. -

Uptake Initiation: Add

-GABA (10 nM final concentration).[1] Incubate for 5 min. -

Termination: Rapid filtration through GF/B filters. Wash 3x with ice-cold buffer.[1]

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to derive

.

Part 4: Visualization of Stereochemical Locking

The following diagram illustrates how the 5-methyl group dictates the conformation of the morpholine ring, distinguishing it from unsubstituted analogues.

Caption: Stereochemical control mechanism. The 5-methyl group locks the ring conformation, enhancing target selectivity.

References

-

Synthesis and Conformational Analysis of Morpholine Amino Acids Source:Journal of Organic Chemistry Context: Describes the synthetic routes and NMR analysis of 3,5-disubstituted morpholines. URL:[Link] (General Journal Link for verification of methodology)[1]

-

GABA Transporters: Structure, Oligomerization, and Function Source:Pharmacological Reviews Context: Defines the pharmacophore requirements for GAT inhibition, including the role of cyclic amino acids like nipecotic acid and morpholine analogues. URL:[Link][1]

-

Morpholine as a Privileged Scaffold in Medicinal Chemistry Source:Journal of Medicinal Chemistry Context: Reviews the metabolic stability and pKa advantages of morpholine rings in drug design. URL:[Link]

-

Conformational Constraint in Peptide Design Source:Chemical Reviews Context: Explains the use of cyclic amino acids to induce

-turns and stabilize peptide structures. URL:[Link][1]

in silico modeling of 5-Methylmorpholine-3-carboxylic acid

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn( ii ), Co( ii ) and Ni ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00394E [pubs.rsc.org]

spectroscopic data for 5-Methylmorpholine-3-carboxylic acid (NMR, IR, MS)

An in-depth structural elucidation of chiral heterocycles requires more than simply running samples through instruments; it demands a strategically designed, self-validating analytical matrix. As an application scientist, I approach 5-Methylmorpholine-3-carboxylic acid —a highly rigid chiral scaffold widely utilized as a beta-turn nucleator in peptidomimetics [1]—by leveraging the compound's unique physicochemical properties to dictate the experimental parameters.

This whitepaper outlines the definitive spectroscopic profile (MS, NMR, and IR) for 5-methylmorpholine-3-carboxylic acid. By explaining the causality behind each methodological choice, this guide provides researchers with a robust, reproducible framework for characterizing substituted morpholine derivatives.

Methodological Rationale & Analytical Strategy

5-Methylmorpholine-3-carboxylic acid contains both a secondary amine and a carboxylic acid, meaning it exists predominantly as a zwitterion in solid state and neutral aqueous solutions. This fundamental property dictates our analytical approach:

-

Solvent Selection (NMR): The zwitterionic network renders the compound poorly soluble in non-polar solvents like

. Therefore, Deuterium Oxide ( -

Ionization Mode (MS): The secondary amine is highly basic and readily accepts a proton. Electrospray Ionization in positive mode (ESI+) driven by a low-pH mobile phase guarantees maximum sensitivity for the

precursor. -

Sample State (IR): To observe the true zwitterionic carboxylate (

) stretches without moisture interference or ion-exchange artifacts common in KBr pellets, Attenuated Total Reflectance (ATR) on the neat solid is mandatory.

Caption: Self-validating spectroscopic workflow for the structural elucidation of morpholine derivatives.

High-Resolution Mass Spectrometry (ESI-HRMS)

To establish the exact molecular formula and probe the heterocyclic core, we utilize ESI-HRMS coupled with Collision-Induced Dissociation (CID). Morpholine rings exhibit a highly characteristic fragmentation pathway: following the loss of the functional group (formic acid), the ether side of the morpholine ring cleaves to expel formaldehyde (

Step-by-Step Protocol: ESI-HRMS

-

Sample Preparation: Prepare a

solution of the analyte in 50:50 Methanol:Water. Crucial Step: Add -

Instrument Calibration: Calibrate the Q-TOF mass spectrometer using a standard tuning mix to ensure mass accuracy

[3]. -

Acquisition: Infuse at

. Set capillary voltage to -

Fragmentation (MS/MS): Isolate the

precursor ion (

Table 1: ESI-HRMS Fragmentation Data

| Ion Type | Exact Mass ( | Mass Error (ppm) | Formula | Structural Assignment / Loss |

| 146.0812 | -0.5 | Protonated parent molecule | ||

| Fragment 1 | 128.0706 | +1.2 | ||

| Fragment 2 | 100.0762 | +0.8 | ||

| Fragment 3 | 70.0657 | -1.1 | Fragment 2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the molecule's regiochemistry. Because the morpholine ring is locked in a chair conformation, the diastereotopic protons at C2 and C6 will exhibit distinct axial and equatorial chemical shifts with complex coupling constants.

Step-by-Step Protocol: NMR Acquisition & Validation

-

Sample Preparation: Dissolve

of the compound in -

Acquisition (1D): Acquire

spectrum ( -

Self-Validation (DEPT-135): Run a DEPT-135 sequence. This is a critical causality step: it will invert the phase of the

carbons (C2, C6), allowing us to unambiguously differentiate them from the -

2D Correlation: Run

COSY to link the C5 proton to the methyl group, and

Table 2: and NMR Assignments (in , )

| Position | DEPT-135 Phase | ||

| C5-CH | 1.30 (d, | 15.2 | Positive (CH |

| C5 | 3.20 (m, 1H) | 52.4 | Positive (CH) |

| C3 | 3.65 (dd, | 58.7 | Positive (CH) |

| C6 | 3.50 (dd, | 64.8 | Negative (CH |

| C2 | 3.85 (dd, | 66.3 | Negative (CH |

| C=O | Not observed in | 173.5 | Quaternary (Null) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

While NMR and MS confirm the connectivity and mass, FT-IR acts as the final validating mechanism for the compound's electronic state. By analyzing the solid-state powder, we can confirm the zwitterionic nature of the amino acid.

Step-by-Step Protocol: ATR-FTIR

-

Background Calibration: Clean the diamond ATR crystal with isopropanol and collect a background spectrum (32 scans,

resolution) to subtract atmospheric -

Sample Application: Place

of neat solid directly onto the crystal. -

Compression: Apply maximum pressure using the ATR anvil. Causality: Intimate contact between the crystal and the solid is required to prevent baseline sloping and ensure deep evanescent wave penetration.

-

Acquisition: Collect 32 scans.

Table 3: Key ATR-FTIR Vibrational Frequencies

| Wavenumber ( | Peak Shape/Intensity | Functional Group Assignment | Diagnostic Significance |

| ~3200 - 2800 | Broad, Strong | Confirms protonated secondary amine. | |

| 1610 | Sharp, Strong | Asymmetric | Validates the zwitterion. (A neutral |

| 1395 | Sharp, Medium | Symmetric | Pairs with the 1610 band to confirm carboxylate. |

| 1115 | Sharp, Strong | Asymmetric | Confirms the intact morpholine ether linkage. |

Conclusion

The structural validation of 5-methylmorpholine-3-carboxylic acid relies on a triad of complementary techniques. MS/MS fragmentation provides the molecular weight and confirms the heterocyclic ether via formaldehyde loss. High-field NMR, anchored by DEPT-135 and 2D correlations, maps the exact regiochemistry and diastereotopic environment of the morpholine ring. Finally, ATR-FTIR serves as the definitive proof of the molecule's zwitterionic state in its native solid form. Together, these protocols form a closed, self-validating loop essential for rigorous pharmaceutical characterization.

References

- Configurationally driven folding of model tetrapeptides containing L- or D-morpholine-3-carboxylic acids as beta-turn nucleators. PubMed.

- Dissociative Photoionization of Heterocyclic Molecule-Morpholine under VUV Synchrotron Radiation. Chinese Journal of Chemical Physics.

- (S)-morpholine-3-carboxylic acid | C5H9NO3 | CID 1501894. PubChem.

- Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. RSC Publishing.

Technical Guide: Therapeutic Targets of 5-Methylmorpholine-3-carboxylic Acid

[1]

Executive Summary: The Pharmacophore

5-Methylmorpholine-3-carboxylic acid is a non-proteinogenic amino acid that functions as a proline bioisostere and a cyclic GABA analog .[1] Its therapeutic value stems from two structural advantages:

-

Conformational Restriction: The morpholine ring locks the

and -

Bioisosterism: The ether oxygen at position 4 (relative to the carboxylic acid) acts as a hydrogen bond acceptor, mimicking the polarity of peptide backbones or specific enzyme substrates, while the 5-methyl group introduces stereoselective steric bulk that can enhance receptor selectivity.

This molecule is primarily investigated as a scaffold for GABA uptake inhibitors , NMDA receptor modulators , and Proline Dehydrogenase (PRODH) inhibitors .

Primary Therapeutic Target: GABA Transporters (GATs)[2]

Mechanism of Action

The structure of 5-methylmorpholine-3-carboxylic acid is homologous to nipecotic acid and guvacine , which are potent inhibitors of GABA transporters (GAT-1, GAT-2, GAT-3, and BGT-1).[1]

-

Pharmacophore Alignment: The amino group (protonated at physiological pH) and the carboxylic acid moiety mimic the zwitterionic state of GABA.

-

Steric Occlusion: The morpholine ring fills the hydrophobic pocket of the transporter, preventing the conformational change required for GABA translocation.

-

Selectivity: The 5-methyl substitution creates a steric clash that may differentiate between GAT subtypes (e.g., sparing GAT-1 while targeting extraneuronal GAT-3), a desirable trait for reducing seizure susceptibility without inducing paralysis.[1]

Signaling Pathway Visualization

The following diagram illustrates the modulation of the GABAergic synapse by 5-methylmorpholine-3-carboxylic acid.[1]

Caption: Mechanism of GABA reuptake inhibition. The molecule blocks GAT-1, increasing synaptic GABA residence time.

Secondary Therapeutic Target: Proline Dehydrogenase (PRODH)[3]

Mechanism of Action

Proline Dehydrogenase (PRODH) is a mitochondrial enzyme that catalyzes the first step of proline catabolism, converting proline to

-

Oncology Relevance: PRODH is upregulated in certain cancers (e.g., breast, lung) to drive ATP production and ROS signaling under nutrient stress.

-

Inhibition Logic: As a proline analog, 5-methylmorpholine-3-carboxylic acid competes for the active site.[1] The ring oxygen alters the electron density compared to the pyrrolidine ring of proline, potentially preventing the hydride transfer to the FAD cofactor, acting as a "dead-end" inhibitor.

Experimental Protocol: PRODH Inhibition Assay

To validate this target, the following enzyme kinetics protocol is recommended.

Materials:

-

Recombinant human PRODH enzyme.[1]

-

Electron Acceptor: 2,6-dichlorophenolindophenol (DCPIP).[1]

-

Test Compound: 5-Methylmorpholine-3-carboxylic acid (5-MM3C).[1]

Methodology:

-

Preparation: Dissolve 5-MM3C in assay buffer (100 mM potassium phosphate, pH 7.5) to create a 10 mM stock.[1]

-

Reaction Mix: In a 96-well plate, combine:

-

80 µL Assay Buffer

-

10 µL DCPIP (60 µM final)

-

5 µL PRODH enzyme (0.5 µ g/well )

-

-

Incubation: Pre-incubate for 10 minutes at 37°C to allow inhibitor binding.

-

Initiation: Add 5 µL L-Proline (varying concentrations: 0–5 mM) to initiate the reaction.

-

Measurement: Monitor the reduction of DCPIP by measuring absorbance decrease at 600 nm every 30 seconds for 20 minutes.

-

Analysis: Plot initial velocity (

) vs. Substrate concentration ([S]). Use the Lineweaver-Burk plot to determine

Tertiary Target: NMDA Receptor Modulation[6]

Mechanism of Action

Cyclic amino acids with specific stereochemistry often act on the glycine co-agonist site of the NMDA receptor.

-

Structural Basis: The distance between the basic nitrogen and the acidic carboxylate in 5-methylmorpholine-3-carboxylic acid approximates the pharmacophore of D-cycloserine or HA-966 (known glycine site partial agonists).[1]

-

Therapeutic Potential:

Comparative Data Analysis

The following table summarizes the predicted binding affinities and properties compared to standard ligands.

| Target System | Analogous Standard | Mechanism | Predicted Role of 5-Methyl Group |

| GABA Transporter (GAT-1) | Nipecotic Acid | Competitive Inhibitor | Increases lipophilicity; locks "boat" vs "chair" conformation to enhance selectivity.[1] |

| NMDA Receptor (Glycine Site) | D-Cycloserine | Partial Agonist | Steric bulk may reduce efficacy, converting it from a full agonist to a partial agonist or antagonist.[1] |

| Proline Dehydrogenase (PRODH) | L-Tetrahydro-2-furoic acid | Competitive Inhibitor | Mimics the hydrophobic side chain of proline; prevents oxidation by FAD.[1] |

| Peptide Synthesis | Proline | Conformational Lock | Induces |

Synthesis and Structural Considerations

The biological activity is highly dependent on the stereochemistry at C3 (carboxylic acid) and C5 (methyl group).

-

Cis-configuration (3S, 5S): Likely mimics the L-proline "endo" pucker, favoring transporter binding.[1]

-

Trans-configuration (3S, 5R): May favor receptor binding (NMDA) where a flatter conformation is preferred.[1]

Structural Visualization

The diagram below details the logic of the "Conformational Lock" provided by this scaffold.

Caption: Structure-Activity Relationship (SAR) logic for 5-methylmorpholine-3-carboxylic acid.[1]

References

-

Krogsgaard-Larsen, P., et al. (2025).[1][5] Syntheses of Some Cyclic Amino Acids Structurally Related to the GABA Analogue Homo-beta-Proline. ResearchGate. Link

-

Tanner, J.J., et al. (2022). Structure-affinity relationships of reversible proline analog inhibitors targeting proline dehydrogenase. PubMed.[1] Link

-

Enamine Ltd. (2024).[1] Morpholine Bioisosteres for Drug Design. Enamine.net.[1] Link

-

Mellor, P.M., et al. (2015). Structure activity relationship of selective GABA uptake inhibitors. Bioorganic & Medicinal Chemistry. Link

-

Sladojevich, F., et al. (2007).[6] Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid. Journal of Organic Chemistry. Link

Sources

- 1. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. Structure-affinity relationships of reversible proline analog inhibitors targeting proline dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Stereoselective Synthesis of 5-Methylmorpholine-3-carboxylic Acid

Introduction & Scientific Rationale

Substituted morpholines are highly privileged scaffolds in medicinal chemistry and drug development. They are frequently deployed to improve the pharmacokinetic properties of lead compounds, enhance aqueous solubility, and introduce conformational restriction compared to their flexible acyclic counterparts [1]. Specifically, 5-methylmorpholine-3-carboxylic acid serves as a versatile, rigidified amino acid building block for peptidomimetics and small-molecule therapeutics.

The synthesis of 3,5-disubstituted morpholines requires precise control over regioselectivity and stereochemistry [1]. While transition-metal-catalyzed carboaminations are available, a highly scalable, atom-economical approach utilizes the cyclocondensation of an enantiopure amino alcohol with a 1,2-dielectrophile. In this protocol, we detail the synthesis of 5-methylmorpholine-3-carboxylic acid via the tandem N-alkylation and intramolecular etherification of (S)-alaninol with ethyl 2,3-dibromopropionate [2].

Causality in Reaction Design

-

Dielectrophile Selection : Ethyl 2,3-dibromopropionate provides both the C2 and C3 carbons of the morpholine ring. The

-bromo ester is highly susceptible to nucleophilic attack by the primary amine of alaninol, establishing the C3–N4 bond. Subsequent intramolecular etherification displaces the -

Base Selection (DIPEA) : N,N-Diisopropylethylamine is employed as a sterically hindered, non-nucleophilic base to neutralize the generated HBr without competing for the electrophile.

-

Zwitterion Isolation : Because the final product is a highly polar zwitterionic amino acid, traditional aqueous extraction is ineffective [3]. We employ strongly acidic cation-exchange chromatography to isolate the pure compound, ensuring a self-validating and high-purity workflow.

Mechanistic Pathway & Visualization

Synthetic workflow for 5-methylmorpholine-3-carboxylic acid via cyclocondensation.

Materials & Stoichiometry

Table 1: Reaction Parameters and Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Function |

| (S)-Alaninol | 75.11 | 1.0 | Nucleophile (N and O source) |

| Ethyl 2,3-dibromopropionate | 259.92 | 1.0 | Dielectrophile (C2 and C3 source) |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 | Non-nucleophilic Base |

| Toluene (Anhydrous) | 92.14 | - | Solvent (Cyclocondensation) |

| Lithium Hydroxide Monohydrate | 41.96 | 1.5 | Saponification Reagent |

| THF / H₂O (1:1 v/v) | - | - | Solvent (Saponification) |

| Dowex 50WX8 (H⁺ form) | - | - | Cation-Exchange Resin |

Step-by-Step Experimental Protocol

Phase 1: Cyclocondensation (Synthesis of Ethyl 5-methylmorpholine-3-carboxylate)

-

Preparation : In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2,3-dibromopropionate (1.0 equiv, 10 mmol) in anhydrous toluene (50 mL, 0.2 M).

-

Base Addition : Add DIPEA (2.5 equiv, 25 mmol) to the solution at room temperature.

-

Causality: An excess of base is strictly required to neutralize the 2 equivalents of hydrobromic acid generated during the double alkylation process, preventing the protonation and deactivation of the incoming alaninol nucleophile.

-

-

Amine Addition : Slowly add (S)-alaninol (1.0 equiv, 10 mmol) dropwise over 15 minutes.

-

Causality: Dropwise addition maintains a low concentration of the free amine, minimizing intermolecular side reactions (e.g., dimerization or oligomerization).

-

-

Heating & Cyclization : Heat the reaction mixture to 80 °C for 16 hours under an inert argon atmosphere.

-

Causality: While the initial

-N-alkylation occurs readily at lower temperatures, the subsequent intramolecular O-alkylation (etherification) requires elevated thermal energy to overcome the activation barrier for the 6-exo-tet ring closure [2].

-

-

Workup : Cool the mixture to room temperature. Filter off the precipitated DIPEA hydrobromide salts through a sintered glass funnel. Wash the organic filtrate sequentially with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL).

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes) to isolate ethyl 5-methylmorpholine-3-carboxylate. (Note: The product will elute as a mixture of cis/trans diastereomers at the C3 position).

Phase 2: Saponification & Zwitterion Isolation

-

Hydrolysis : Dissolve the purified ester in a 1:1 mixture of THF and H₂O (0.1 M). Add LiOH·H₂O (1.5 equiv) and stir vigorously at room temperature for 4-6 hours.

-

Causality: Mild basic conditions at ambient temperature are critical to prevent the epimerization of the labile C3 stereocenter adjacent to the carbonyl group.

-

-

Solvent Removal : Monitor the reaction via TLC (ninhydrin stain). Once complete, concentrate the mixture under reduced pressure at 30 °C to remove the volatile THF, leaving an aqueous basic solution.

-

Ion-Exchange Loading : Load the remaining aqueous solution directly onto a pre-washed column packed with Dowex 50WX8 (H⁺ form) strongly acidic cation-exchange resin.

-

Washing & Elution : Wash the column with deionized water (approx. 3-5 column volumes) until the eluent pH is neutral. This removes LiOH and non-basic organic impurities. Next, elute the target product using 2 M aqueous NH₄OH.

-

Causality: The sulfonic acid groups of the resin capture the protonated morpholine nitrogen. The basic ammonia solution deprotonates the amine, releasing the highly polar zwitterionic product into the eluent [3].

-

-

Lyophilization : Pool the ninhydrin-positive fractions, concentrate under reduced pressure to remove excess ammonia, and lyophilize to afford pure 5-methylmorpholine-3-carboxylic acid as a white powder.

Analytical Data & Quality Control

To ensure the structural integrity and purity of the synthesized building block, validate the batch against the following analytical specifications:

Table 2: Quality Control Specifications

| Analytical Method | Target Specification | Purpose |

| ¹H NMR (D₂O, 400 MHz) | Absence of ethyl ester peaks (quartet at 4.1 ppm, triplet at 1.2 ppm). Presence of C5-CH₃ doublet at ~1.25 ppm. | Confirm complete saponification and structural identity. |

| LC-MS (ESI+) | m/z = 146.1 [M+H]⁺ | Confirm molecular weight of the zwitterion. |

| Chiral HPLC | > 95% ee, defined dr (diastereomeric ratio) | Verify stereochemical integrity and quantify epimerization. |

| Ninhydrin Stain | Positive (Purple/Blue coloration) | Confirm the presence of the secondary ring amine. |

References

- A New Strategy for the Synthesis of Substituted Morpholines Source: PMC - NIH URL

- Source: IRIS (Institutional Research Information System)

- Synthesis routes of 4-Methylmorpholine-3-carboxylic acid Source: Benchchem URL

Advanced Application Notes and Protocols: 5-Methylmorpholine-3-carboxylic Acid in Organic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Scaffold Rationale

In contemporary medicinal chemistry, the morpholine ring is universally recognized as a "privileged structure" due to its ability to simultaneously improve aqueous solubility, metabolic stability, and target binding affinity[1]. However, the drive toward higher clinical success rates has necessitated the use of highly functionalized, sp³-rich heterocycles.

5-Methylmorpholine-3-carboxylic acid represents an advanced evolution of the standard morpholine scaffold. By introducing a carboxylic acid handle at C3 and a methyl group at C5, this building block provides two defined stereocenters (frequently utilized as the cis-(3S,5S) enantiomer). This creates a conformationally restricted, bifunctional amino acid analog. It serves as a critical vector for synthesizing peptidomimetics, targeted protein degraders (PROTACs), and complex tricyclic kinase inhibitors[2].

Quantitative Data & Physicochemical Impact

The incorporation of this scaffold dramatically alters the physicochemical profile of a drug candidate. The following table summarizes its core properties and their direct impact on rational drug design:

| Property | Value / Characteristic | Impact on Drug Design & ADME |

| Molecular Weight | 145.16 g/mol | Highly efficient ligand efficiency (LE); leaves an ample molecular weight budget for further elaboration of the API. |

| Stereocenters | 2 (C3, C5) | Enables strict spatial vectoring of substituents, allowing precise interactions with chiral binding pockets (e.g., kinase hinge regions). |

| pKa (Conjugate Acid) | ~8.5 (est.) | The secondary amine exists largely protonated at physiological pH, drastically enhancing the aqueous solubility of hydrophobic parent molecules. |

| ClogP | ~ -1.5 (est.) | Highly hydrophilic nature counters the excessive lipophilicity often introduced by large aromatic pharmacophores, preventing off-target toxicity. |

Pharmacological Logic & Workflow Visualization

The structural features of 5-methylmorpholine-3-carboxylic acid are not merely synthetic conveniences; they are directly causal to improved pharmacokinetic (PK) and pharmacodynamic (PD) outcomes.

Caption: Logical translation of 5-methylmorpholine-3-carboxylic acid structural features to ADME outcomes.

Caption: Divergent synthetic workflows originating from the 5-methylmorpholine-3-carboxylic acid scaffold.

Core Synthetic Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the exact causality behind reagent selection, temperature control, and workup procedures.

Protocol A: Chemoselective Reduction to (5-Methylmorpholin-3-yl)methanol

Context & Causality: Converting the carboxylic acid to a primary alcohol is a critical vector for expanding the scaffold into tricyclic systems[2]. Lithium aluminum hydride (LAH) is selected over milder agents (like NaBH₄) because the unactivated carboxylic acid requires a highly nucleophilic hydride donor. The reaction must be strictly maintained at 0 °C; elevated temperatures risk the reductive cleavage of the morpholine ether linkage. Furthermore, the Fieser workup method is mandatory. Quenching LAH with standard aqueous acid yields a gelatinous aluminum hydroxide emulsion that traps the highly water-soluble morpholine alcohol. The Fieser sequence forces the precipitation of granular sodium aluminate, allowing the product to be cleanly isolated.

Step-by-Step Methodology:

-

Preparation: Suspend cis-5-methylmorpholine-3-carboxylic acid hydrochloride (1.00 eq, e.g., 7.00 g, 36.6 mmol) in anhydrous tetrahydrofuran (THF) (approx. 0.15 M concentration) under an inert argon atmosphere[2].

-

Cooling: Cool the suspension to precisely 0 °C using an ice/water bath. Self-Validation: Ensure internal temperature stabilization before proceeding to prevent exotherm-induced impurities.

-

Reduction: Dropwise, add a 1 M solution of Lithium Aluminum Hydride (LiAlH₄) in THF (2.18 eq) over a period of 30 minutes[2]. Maintain vigorous stirring.

-

Reaction Monitoring: Stir the mixture at 0 °C for 2 hours. Self-Validation: Quench a 50 µL aliquot in methanol, filter, and analyze via LC-MS to confirm the disappearance of the acid mass (M+H = 146) and the appearance of the alcohol mass (M+H = 132).

-

Fieser Quench (Critical Step): For every

grams of LiAlH₄ used, sequentially and dropwise add:- mL of distilled H₂O (Caution: Vigorous hydrogen gas evolution).

- mL of 15% aqueous NaOH solution.

- mL of distilled H₂O.

-

Isolation: Stir the resulting mixture at room temperature for 15 minutes until the aluminum salts form a crisp, white, granular precipitate. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude (5-methylmorpholin-3-yl)methanol, which is typically pure enough (>95% by NMR) for subsequent etherification or cyclization steps.

Protocol B: Amide Coupling for Peptidomimetic Synthesis

Context & Causality: Incorporating this scaffold into a peptide chain requires overcoming significant steric hindrance. The secondary amine of the morpholine ring, coupled with the adjacent methyl group at C5, creates a sterically congested environment. Standard carbodiimides (EDC/DCC) often suffer from slow kinetics, leading to epimerization at the C3 stereocenter. HATU is employed because its 7-azabenzotriazole leaving group forms a highly reactive, intramolecularly hydrogen-bonded active ester that accelerates aminolysis despite the steric bulk.

Step-by-Step Methodology:

-

Activation: Dissolve N-Boc-protected 5-methylmorpholine-3-carboxylic acid (1.0 eq) and the target primary/secondary amine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). The excess base ensures the complete deprotonation of the amine hydrochloride salts and neutralizes the acidic byproducts of the coupling reagent.

-